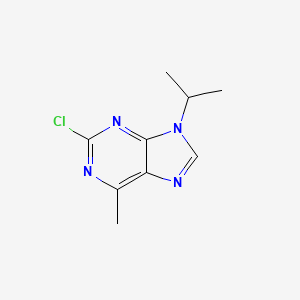
1-methyl-1H-indole-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-1H-indole-2-sulfonyl chloride is a chemical compound with the molecular formula C9H8ClNO2S. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its reactivity and is used in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-methyl-1H-indole-2-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-methylindole with chlorosulfonic acid. The reaction typically takes place under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 2-position of the indole ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include the use of catalysts and specific solvents to enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-1H-indole-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Coupled Products: Formed through coupling reactions with various aryl or alkyl groups.
Applications De Recherche Scientifique
1-methyl-1H-indole-2-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-methyl-1H-indole-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and functional groups. The compound can interact with specific molecular targets, such as enzymes, to inhibit their activity or modify their function.
Comparaison Avec Des Composés Similaires
1-methyl-1H-indole-2-sulfonyl chloride can be compared with other similar compounds, such as:
1-methyl-1H-indole-5-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 5-position.
1-methyl-1H-imidazole-2-sulfonyl chloride: Contains an imidazole ring instead of an indole ring.
1-methyl-1H-indole-7-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 7-position.
The uniqueness of this compound lies in its specific reactivity and the position of the sulfonyl chloride group, which can influence the outcome of chemical reactions and the properties of the resulting compounds.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-1H-indole-2-sulfonyl chloride involves the reaction of 1-methyl-1H-indole-2-sulfonic acid with thionyl chloride.", "Starting Materials": [ "1-methyl-1H-indole-2-sulfonic acid", "thionyl chloride" ], "Reaction": [ "1. Dissolve 1-methyl-1H-indole-2-sulfonic acid in a dry solvent such as dichloromethane or chloroform.", "2. Add thionyl chloride dropwise to the solution while stirring at room temperature.", "3. Continue stirring the reaction mixture for several hours until the reaction is complete.", "4. Remove the solvent and excess thionyl chloride under reduced pressure.", "5. Purify the crude product by recrystallization or column chromatography to obtain 1-methyl-1H-indole-2-sulfonyl chloride as a white solid." ] } | |
Numéro CAS |
184039-88-1 |
Formule moléculaire |
C9H8ClNO2S |
Poids moléculaire |
229.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



